molecular formula C23H31N3O2S B5600820 1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B5600820
M. Wt: 413.6 g/mol
InChI Key: BVAXYFGFDJWMEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves nucleophilic substitution reactions and is characterized by spectroscopic methods. For instance, one study detailed the synthesis of a closely related compound, 1-benzhydryl-4-methanesulfonyl-piperazine, through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, further characterized by X-ray crystallography (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically investigated using X-ray crystallography. For example, the crystal structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine shows that it crystallizes in the monoclinic crystal class, revealing the piperazine ring adopts a chair conformation with a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives can be explored through their synthesis processes and subsequent reactions. For instance, derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity (Vinaya et al., 2009).

Scientific Research Applications

Metabolism and Enzymatic Interactions

One of the primary focuses has been on understanding the metabolic pathways and enzymatic interactions of similar compounds. For instance, studies have investigated the oxidative metabolism of novel antidepressants, highlighting the roles of various cytochrome P450 enzymes in the metabolic conversion of these compounds into their metabolites. Such research offers insights into how similar compounds are processed within the human body and their potential interactions with other drugs (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of piperazine derivatives, including compounds with structural similarities to "1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine." These compounds have shown efficacy against various bacterial and fungal pathogens, indicating their potential in treating infections (Vinaya et al., 2009).

Anticancer Research

Research into the anticancer properties of piperazine derivatives has revealed their potential in inhibiting the proliferation of cancer cells, such as breast cancer cell lines. This suggests that compounds like "this compound" could serve as the basis for developing new chemotherapeutic agents (Kumar et al., 2007).

Structural and Chemical Analysis

The chemical structure and properties of piperazine derivatives have also been a significant area of study. Crystal structure analysis provides detailed information on the molecular configuration, helping to understand the compound's chemical behavior and potential interactions with biological targets. Such analysis supports the drug design process by identifying key structural features that contribute to the compound's biological activity (Naveen et al., 2007).

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-20-7-9-23(10-8-20)29(27,28)26-17-15-25(16-18-26)22-11-13-24(14-12-22)19-21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAXYFGFDJWMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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